Dihydrorotenone
Overview
Description
Dihydrorotenone is a naturally occurring compound derived from rotenone, a well-known botanical insecticide. It is a potent mitochondrial inhibitor and has been widely used in the farming industry as a natural pesticide. This compound is known for its ability to induce apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway .
Mechanism of Action
Target of Action
Dihydrorotenone primarily targets the mitochondria . It is a potent mitochondrial inhibitor , specifically inhibiting the mitochondrial electron transport chain complex I . This complex plays a crucial role in cellular respiration, a process vital for energy production within cells.
Mode of Action
This compound interacts with its targets by impairing mitochondrial function, which leads to a decrease in mitochondrial membrane potential . This impairment triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress .
Pharmacokinetics
It is known that this compound is a potent mitochondrial inhibitor, suggesting that it can readily cross cell membranes to reach its primary site of action .
Result of Action
The action of this compound at the cellular level results in cell apoptosis . This is primarily due to the ER stress triggered by mitochondrial dysfunction . The activation of the p38 signaling pathway also plays a role in this process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to air and light, usually decomposing with a change of color from yellow to deep red . This decomposition, which leads to the formation of this compound and water, has also been reported to be related to a loss of insecticidal activity .
Biochemical Analysis
Biochemical Properties
Dihydrorotenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the NADH: ubiquinone reductase (Complex I) of the electron transport chain. This compound binds specifically to this enzyme, inhibiting its activity and leading to a decrease in mitochondrial membrane potential . This interaction is crucial as it disrupts the normal function of the electron transport chain, leading to impaired ATP production and increased generation of reactive oxygen species .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In human plasma cells, this compound induces apoptosis by triggering endoplasmic reticulum stress and activating the p38 signaling pathway . This compound also impairs mitochondrial function, leading to decreased mitochondrial membrane potential and subsequent activation of the unfolded protein response (UPR) and endoplasmic reticulum stress . These cellular effects highlight the compound’s potential to disrupt normal cell function and induce cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the rotenone site of Complex I in the electron transport chain, inhibiting its activity and leading to a decrease in ATP production . This inhibition results in the generation of reactive oxygen species and the onset of inflammatory processes . Additionally, this compound activates the p38 signaling pathway, which plays a crucial role in inducing apoptosis in human plasma cells . These molecular interactions underscore the compound’s ability to disrupt cellular energy metabolism and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to air and light, leading to its decomposition and a subsequent loss of insecticidal activity . This decomposition results in the formation of this compound and water . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodents, varying doses of this compound have been shown to induce different levels of toxicity. Higher doses of the compound result in more pronounced mitochondrial dysfunction and increased cell death . Additionally, threshold effects have been observed, where lower doses may not elicit significant toxic effects, while higher doses lead to severe adverse effects . These findings highlight the importance of dosage considerations when evaluating the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with hepatic microsomal enzymes. In the liver, this compound undergoes oxidation and O-demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound’s interaction with enzymes such as NADH: ubiquinone reductase plays a significant role in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high lipophilicity allows it to cross the blood-brain barrier and accumulate in subcellular organelles . This compound’s interaction with transporters and binding proteins further influences its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on Complex I of the electron transport chain . This localization is facilitated by the compound’s lipophilicity and its ability to cross cellular membranes . Additionally, this compound’s interaction with specific targeting signals and post-translational modifications may direct it to other subcellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrorotenone can be synthesized through the reduction of rotenone. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction yields this compound as a white to off-white solid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale hydrogenation of rotenone using palladium on carbon as a catalyst. The reaction is conducted in a hydrogenation reactor, and the product is purified through crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydrorotenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be further reduced to form more reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Dihydrorotenone has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of mitochondrial inhibition and oxidative stress.
Biology: Employed in studies investigating the effects of mitochondrial dysfunction on cellular processes.
Medicine: Investigated for its potential role in inducing apoptosis in cancer cells and its implications in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized as a natural pesticide in organic farming and as a tool to study the environmental impact of botanical insecticides
Comparison with Similar Compounds
Similar Compounds
Rotenone: The parent compound of dihydrorotenone, known for its potent insecticidal properties.
Amorphigenin: A rotenoid compound with similar insecticidal activity.
Amorphigenol: Another rotenoid with structural similarities to this compound
Uniqueness
This compound is unique in its ability to induce apoptosis through the activation of the p38 signaling pathway, a mechanism not commonly observed in other rotenoids. Additionally, its role as a mitochondrial inhibitor makes it a valuable tool in studying mitochondrial dysfunction and its implications in various diseases .
Properties
IUPAC Name |
(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFARBHXORYQBF-HBGVWJBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041227 | |
Record name | 1',2'-Dihydrorotenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-45-6 | |
Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1',2'-Dihydrorotenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrorotenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydrorotenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1',2'-Dihydrorotenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROROTENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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